Benzyl 4-nitrophenyl carbonate

Vue d'ensemble

Description

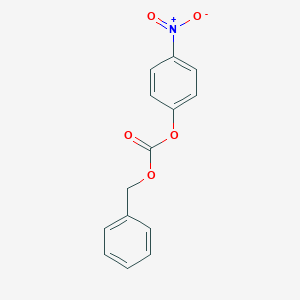

Carbonic acid, 4-nitrophenyl phenylmethyl ester is an organic compound with the molecular formula C14H11NO5. It is a type of carbonate ester, which is characterized by the presence of a carbonic acid moiety bonded to an aromatic nitrophenyl group and a phenylmethyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 4-nitrophenyl phenylmethyl ester typically involves the reaction of 4-nitrophenol with benzyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

4-Nitrophenol+Benzyl chloroformate→Carbonic acid, 4-nitrophenyl phenylmethyl ester+HCl

Industrial Production Methods

In an industrial setting, the production of carbonic acid, 4-nitrophenyl phenylmethyl ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Hydrolysis: Carbonic acid, 4-nitrophenyl phenylmethyl ester can undergo hydrolysis in the presence of water and a catalytic amount of acid or base, resulting in the formation of 4-nitrophenol and benzyl alcohol.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of carbamates or carbonates, respectively.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed

Hydrolysis: 4-Nitrophenol and benzyl alcohol.

Reduction: 4-Aminophenyl phenylmethyl ester.

Substitution: Corresponding carbamates or carbonates.

Applications De Recherche Scientifique

Carbonic acid, 4-nitrophenyl phenylmethyl ester has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Bioconjugation: The compound is used in the preparation of bioconjugates for labeling and detection of biomolecules.

Radiolabeling: It serves as a precursor for the synthesis of radiolabeled compounds used in positron emission tomography (PET) imaging.

Polymer Chemistry: It is used in the synthesis of functionalized polymers with specific properties for industrial applications.

Mécanisme D'action

The mechanism of action of carbonic acid, 4-nitrophenyl phenylmethyl ester involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (4-nitrophenol) and form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparaison Avec Des Composés Similaires

Similar Compounds

Carbonic acid, 4-nitrophenyl methyl ester: Similar structure but with a methyl group instead of a phenylmethyl group.

Carbonic acid, 4-nitrophenyl ethyl ester: Similar structure but with an ethyl group instead of a phenylmethyl group.

Carbonic acid, 4-nitrophenyl propyl ester: Similar structure but with a propyl group instead of a phenylmethyl group.

Uniqueness

Carbonic acid, 4-nitrophenyl phenylmethyl ester is unique due to the presence of the phenylmethyl group, which can influence the reactivity and stability of the compound. This makes it a valuable intermediate in organic synthesis and other applications where specific reactivity is required.

Activité Biologique

Benzyl 4-nitrophenyl carbonate (BNPC) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of BNPC, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.

- Chemical Formula : C₁₃H₁₁N₁O₄

- Molecular Weight : 245.23 g/mol

- Appearance : White to light yellow powder

- Melting Point : 75.0 to 79.0 °C

- Purity : Minimum 96.0% .

BNPC acts primarily as a carbonic anhydrase inhibitor, which is significant in various physiological processes including acid-base balance and fluid secretion. The nitrophenyl group in BNPC is believed to interact with the active site of carbonic anhydrases, thereby inhibiting their enzymatic activity. This inhibition can lead to alterations in bicarbonate levels, impacting cellular functions and signaling pathways.

Biological Activities

-

Anticancer Activity :

- Recent studies have indicated that BNPC exhibits selective cytotoxicity against certain cancer cell lines. For instance, it has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells by modulating the expression of key apoptotic markers such as caspases and Bcl-2 family proteins .

- A quantitative high-throughput screening identified BNPC as a promising candidate for further development in cancer therapy due to its ability to inhibit deubiquitinating enzymes like USP1/UAF1, which are crucial for tumor progression .

- Neuroprotective Effects :

- Antimicrobial Activity :

Case Study 1: Anticancer Efficacy

A study conducted on NSCLC cells treated with varying concentrations of BNPC showed a dose-dependent increase in apoptosis markers. The IC50 value was determined to be approximately 5 μM, indicating significant potency against these cancer cells .

Case Study 2: Neuroprotection in Animal Models

In a rat model of induced oxidative stress, administration of BNPC resulted in a marked decrease in neuronal damage as assessed by histological analysis and biochemical assays measuring oxidative stress markers. The results suggested that BNPC could be beneficial in managing conditions such as Alzheimer's disease .

Research Findings

Propriétés

IUPAC Name |

benzyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-14(19-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXRWIVDBZJDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065637 | |

| Record name | Carbonic acid, 4-nitrophenyl phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13795-24-9 | |

| Record name | Benzyl 4-nitrophenyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13795-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-nitrophenyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013795249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl p-nitrophenyl carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, 4-nitrophenyl phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, 4-nitrophenyl phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 4-nitrophenyl carbonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYB2FT7YBK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the main application of benzyl 4-nitrophenyl carbonate in peptide synthesis, as described in the provided research?

A1: this compound serves as a useful reagent for attaching amino acids to solid supports during peptide synthesis. [, ] It acts as a linker, connecting the amino acid to the resin, allowing for the stepwise addition of amino acids to build the desired peptide chain.

Q2: How does this compound facilitate the release of the synthesized peptide from the solid support?

A2: The benzyloxycarbonylamide linkage formed between the amino acid and the resin, facilitated by this compound, can be cleaved under specific conditions. [] One method uses palladium acetate and ammonium formate in a transfer hydrogenolysis reaction, effectively releasing the completed peptide from the solid support.

Q3: Can you provide an example of how this compound has been utilized in a specific peptide synthesis strategy?

A3: Researchers successfully employed this compound in a strategy to synthesize unsymmetrical diamides and monoamide monotosylamides from symmetrical diamines. [] They first attached a symmetrical diamine to a polymer support via this compound. Subsequent selective reactions and cleavage from the resin produced the desired unsymmetrical products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.